![molecular formula C12H16FNO B2801888 4-[(2-Fluorophenyl)methyl]-3-methylmorpholine CAS No. 1252499-28-7](/img/structure/B2801888.png)

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

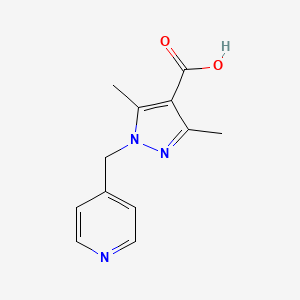

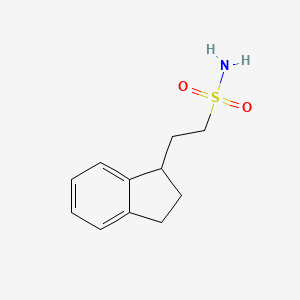

“4-[(2-Fluorophenyl)methyl]-3-methylmorpholine” is a chemical compound with the CAS Number: 1252499-28-7 . It has a molecular weight of 209.26 . The compound is also known as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique

Prodrug Development

One significant application of morpholine derivatives in scientific research is in the development of prodrugs. For instance, a study on phosphorylated morpholine acetal human neurokinin-1 receptor antagonists explored their potential as water-soluble prodrugs suitable for intravenous administration in humans. This research demonstrated that these compounds, upon in vitro and in vivo evaluation, could convert to their active forms in the body, showcasing their utility in enhancing drug solubility and bioavailability (Hale et al., 2000).

Synthetic Methodology

Morpholine derivatives are also pivotal in the synthesis of various chemical compounds. For example, a study highlighted the waste-free technology for synthesizing N-methylmorpholine, demonstrating its importance as a solvent in extracting aromatic hydrocarbons and in fine organic synthesis (Markosyan et al., 2013). This underscores the role of morpholine derivatives in enhancing green chemistry practices by minimizing waste.

Drug Synthesis Enhancement

Furthermore, morpholine derivatives have been utilized to improve the synthesis of known drugs. A study on the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer showcased a novel method for producing this calcium channel blocker, highlighting the versatility of morpholine derivatives in drug synthesis (Shakhmaev et al., 2016). This reflects the ongoing research into efficient and scalable drug manufacturing processes.

Bioactive Compound Development

Research into morpholine derivatives extends into the development of bioactive compounds with potential therapeutic applications. A study on the synthesis and reactions of 1,2-bis[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]diselane examined the interactions of these compounds, indicating their utility in creating new molecules with possible biological activities (Frolov et al., 2012).

Green Chemistry and Solvent Use

The role of morpholine derivatives in green chemistry was further highlighted in a study on the enhancement of enzymatic digestibility of biomass using ionic-liquid pretreatment, where N-methylmorpholine N-oxide (NMMO) demonstrated effectiveness in improving the conversion of cellulose to fermentable sugars (Katinonkul et al., 2012). This research underscores the importance of morpholine derivatives in biofuel production and biomass processing, contributing to the development of sustainable energy resources.

Propriétés

IUPAC Name |

4-[(2-fluorophenyl)methyl]-3-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-10-9-15-7-6-14(10)8-11-4-2-3-5-12(11)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELPCRJDHVFEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluorophenyl)methyl]-3-methylmorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)

![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)